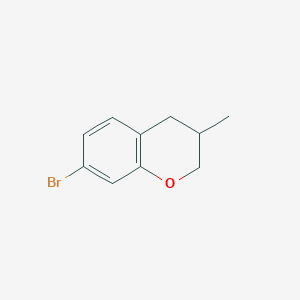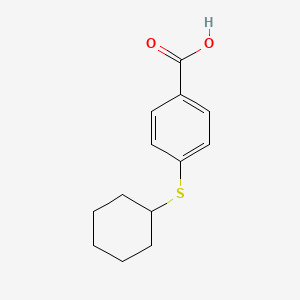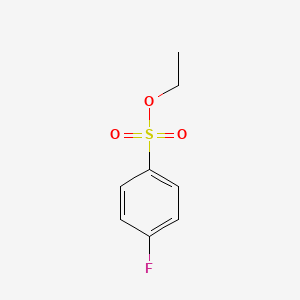
5-Bromo-2-(trideuteriomethyl)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trideuteriomethyl)indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 5th position and a trideuteriomethyl group at the 2nd position of the indazole ring. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trideuteriomethyl)indazole typically involves the bromination of 2-(trideuteriomethyl)indazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trideuteriomethyl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used
Major Products Formed
The major products formed from these reactions include substituted indazoles, indazole oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(trideuteriomethyl)indazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trideuteriomethyl)indazole involves its interaction with specific molecular targets and pathways. The bromine atom and trideuteriomethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindazole: Lacks the trideuteriomethyl group but shares the bromine substitution at the 5th position.
2-Methylindazole: Contains a methyl group instead of a trideuteriomethyl group at the 2nd position.
5-Chloro-2-(trideuteriomethyl)indazole: Similar structure but with a chlorine atom instead of bromine
Uniqueness
5-Bromo-2-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group, which confer distinct chemical and biological properties. The trideuteriomethyl group enhances the compound’s stability and alters its metabolic profile, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
5-bromo-2-(trideuteriomethyl)indazole |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3/i1D3 |
InChI Key |
QFZOHVHNTZTZMJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C2C=C(C=CC2=N1)Br |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)

![1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)

![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)

![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)


![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)

![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
